molecular formula C30H28N2O6S B303168 2-(4-METHOXYPHENYL)-N-(3-{3-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE

2-(4-METHOXYPHENYL)-N-(3-{3-[2-(4-METHOXYPHENYL)ACETAMIDO]BENZENESULFONYL}PHENYL)ACETAMIDE

Cat. No.: B303168
M. Wt: 544.6 g/mol
InChI Key: XMSOPWKXSKUWEG-UHFFFAOYSA-N
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Description

N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] is a complex organic compound with the molecular formula C30H28N2O6S and a molecular weight of 544.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of sulfonyldibenzene derivatives with 4-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bonds. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Cyclohexane-1,4-diyl)bis[2-(4-chlorophenoxy)acetamide]: A similar compound with a cyclohexane core and chlorophenoxy groups.

    N,N’-(sulfonyldibenzene-3,1-diyl)bis[2-(4-chlorophenyl)acetamide]: A derivative with chlorophenyl groups instead of methoxyphenyl groups.

Uniqueness

Its methoxy groups may enhance its solubility and reactivity compared to similar compounds with different substituents .

Properties

Molecular Formula

C30H28N2O6S

Molecular Weight

544.6 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[3-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C30H28N2O6S/c1-37-25-13-9-21(10-14-25)17-29(33)31-23-5-3-7-27(19-23)39(35,36)28-8-4-6-24(20-28)32-30(34)18-22-11-15-26(38-2)16-12-22/h3-16,19-20H,17-18H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

XMSOPWKXSKUWEG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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